Product packaging for 3,6-Dibromopyrazine-2-carbonitrile(Cat. No.:CAS No. 1351238-11-3)

3,6-Dibromopyrazine-2-carbonitrile

Cat. No.: B1473801
CAS No.: 1351238-11-3
M. Wt: 262.89 g/mol
InChI Key: UOAUGAJRAONOHK-UHFFFAOYSA-N
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Description

Context and Significance of Pyrazine (B50134) Derivatives in Contemporary Organic and Materials Chemistry

Pyrazine derivatives, a class of nitrogen-containing heterocyclic compounds, are of paramount importance in organic and materials chemistry. tandfonline.comresearchgate.net These aromatic rings, containing two nitrogen atoms in a 1,4-arrangement, are found in a wide array of natural products and are integral to the development of new pharmaceuticals and materials. tandfonline.comresearchgate.netmdpi.com Their diverse applications stem from their unique electronic and physical properties, which can be fine-tuned through chemical modification. researchgate.netingentaconnect.com Pyrazine-based structures are known to exhibit a range of biological activities and are key components in the synthesis of bioactive molecules and catalysts. tandfonline.comresearchgate.net

Overview of Halogenated Pyrazine Scaffolds as Versatile Building Blocks in Organic Synthesis

The introduction of halogen atoms onto the pyrazine ring dramatically enhances its utility as a synthetic building block. researchgate.net Halogenated pyrazines are particularly valued for their ability to participate in a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions. tandfonline.comresearchgate.net This reactivity allows for the construction of complex molecular architectures from simpler precursors. The presence of halogens also influences the electronic nature of the pyrazine ring, making it a key component in the design of functional materials.

Specific Research Focus: 3,6-Dibromopyrazine-2-carbonitrile (CNPz) as a Key Electron-Deficient Motif

Within the family of halogenated pyrazines, this compound, abbreviated as CNPz, has garnered significant attention. The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. nih.gov The addition of two bromine atoms and a nitrile group further enhances this electron-deficient character. kit.edu This property is crucial for its application in materials science, particularly in the development of organic semiconductors with electron-transporting capabilities. researchgate.net The strategic placement of these functional groups on the pyrazine core makes CNPz a highly versatile and sought-after building block for creating novel donor-acceptor (D-A) type materials with specific optoelectronic properties. nih.gov

Current State of Research on this compound and its Analogues

Current research on this compound and its analogues is focused on leveraging its unique properties for various applications. Scientists are actively exploring its use in the synthesis of complex heterocyclic systems and in the construction of advanced materials for organic electronics. researchgate.net The reactivity of the bromo- and cyano- groups allows for a wide range of chemical transformations, leading to a diverse library of derivatives with tailored functionalities. For instance, analogues such as 3-amino-6-bromopyrazine-2-carbonitrile (B112102) are being investigated for their potential applications in medicinal chemistry. sigmaaldrich.commanchesterorganics.com

Scope and Objectives of the Comprehensive Research Outline on this compound

This article provides a comprehensive overview of the chemical significance of this compound. It will delve into the context of pyrazine derivatives and halogenated scaffolds in modern chemistry. The primary focus will be on the electron-deficient nature of CNPz and the current state of research surrounding this key molecule and its analogues. The objective is to present a thorough and scientifically accurate account of its importance as a versatile building block in contemporary chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5HBr2N3 B1473801 3,6-Dibromopyrazine-2-carbonitrile CAS No. 1351238-11-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dibromopyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBr2N3/c6-4-2-9-5(7)3(1-8)10-4/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAUGAJRAONOHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Br)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBr2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743849
Record name 3,6-Dibromopyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351238-11-3
Record name 3,6-Dibromopyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,6 Dibromopyrazine 2 Carbonitrile

Direct Synthetic Routes to 3,6-Dibromopyrazine-2-carbonitrile

Direct synthesis focuses on constructing the target molecule through efficient, often shorter, reaction sequences. These routes can be categorized into one-step and multi-step strategies.

One-Step Synthetic Strategies for Cyano-Functionalized Dibromopyrazines

While specific one-step syntheses for this compound are not extensively detailed in dedicated literature, the synthesis of analogous aryl nitriles can be achieved through established cyanation reactions on di-halogenated aromatic precursors. These methods typically involve the substitution of a halide with a cyanide group using transition-metal catalysts. taylorandfrancis.com

Common cyanation approaches that could theoretically be applied in a single step to a suitable dibromopyrazine precursor include:

Rosenmund-von Braun Reaction: This classic method involves treating an aryl halide with a copper(I) cyanide (CuCN), typically at elevated temperatures. taylorandfrancis.com

Palladium-Catalyzed Cyanation: Modern cross-coupling reactions often employ palladium catalysts with various cyanide sources, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). google.comorganic-chemistry.org These reactions can offer milder conditions and broader functional group tolerance compared to traditional methods. organic-chemistry.orgresearchgate.net

For these strategies to be considered "one-step," a pre-functionalized dibromopyrazine would be required, which itself necessitates prior synthesis.

Multi-Step Synthetic Sequences for this compound Analogues

Multi-step syntheses provide a more versatile and commonly documented approach, allowing for the gradual construction and functionalization of the pyrazine (B50134) core.

A plausible synthetic route can be adapted from the synthesis of related dihalopyrazine carbonitriles. For instance, the synthesis of 3,6-dichloropyrazine-2-carbonitrile (B1371311) has been achieved in a four-step sequence starting from 2-aminopyrazine. mdpi.com A similar pathway towards the dibromo analogue would involve:

Initial Halogenation: Introduction of bromine atoms onto the pyrazine ring.

Cyanation: Installation of the nitrile group, often through palladium-catalyzed cross-coupling. mdpi.com

Further Functionalization: Subsequent reactions to achieve the final 3,6-dibromo substitution pattern.

The cyanation of a dibrominated pyrazine is a key step in such a sequence. Palladium-catalyzed methods are effective for this transformation. For example, the conversion of aryl bromides to aryl nitriles can be achieved using various palladium catalysts and cyanide sources under controlled conditions. researchgate.net

Catalyst SystemCyanide SourceSolventTypical Conditions
Pd(PPh₃)₄Zn(CN)₂DMFReflux
Pd₂(dba)₃ / LigandK₄[Fe(CN)₆]Polar AproticMild to Elevated Temp.
CuCN / NaCNCuCN / NaCNDMFReflux

This table presents common conditions for the cyanation of aryl bromides, which are applicable to dibromopyrazine precursors.

A highly effective and documented pathway to this compound involves the chemical modification of a closely related, commercially available precursor: 3-Amino-6-bromopyrazine-2-carbonitrile (B112102). manchesterorganics.comchemimpex.comfrontierspecialtychemicals.com The conversion of the amino group to a second bromine atom can be efficiently accomplished via the Sandmeyer reaction . wikipedia.orglscollege.ac.in

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a variety of functionalities, including halogens, via a diazonium salt intermediate. wikipedia.orgjk-sci.com The process involves two main stages:

Diazotization: The primary aromatic amine is treated with a nitrous acid source (typically sodium nitrite, NaNO₂) in the presence of a strong acid (like hydrobromic acid, HBr) at low temperatures (0–5 °C) to form a diazonium salt. masterorganicchemistry.com

Displacement: The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution. This initiates a radical-nucleophilic aromatic substitution, where the diazonium group is replaced by a bromine atom, releasing nitrogen gas. lscollege.ac.injk-sci.com

This method is particularly advantageous as it leverages a readily available and advanced intermediate, streamlining the synthesis to a final, high-yielding step.

Precursor-Based Synthesis and Chemical Transformations

This approach involves synthesizing a precursor molecule that already contains the desired pyrazine core and bromine substituents, followed by a final chemical transformation to install the nitrile group.

Synthesis from 3,6-Dibromopyrazine-2-carboxylic Acid Derivatives

An alternative synthetic strategy involves the dehydration of a carboxamide precursor, specifically 3,6-Dibromopyrazine-2-carboxamide (B582529). This route consists of two principal steps:

Amide Formation: The synthesis would begin with 3,6-dibromopyrazine-2-carboxylic acid. This acid can be converted to the corresponding amide through standard coupling reactions. A common method involves activating the carboxylic acid with a coupling agent like 1,1'-carbonyldiimidazole (CDI) or using a carbodiimide such as N,N'-Dicyclohexylcarbodiimide (DCC), followed by treatment with ammonia. nih.govmdpi.com

Dehydration to Nitrile: The resulting 3,6-Dibromopyrazine-2-carboxamide is then dehydrated to yield the target this compound. This is a standard transformation in organic synthesis and can be achieved using various dehydrating agents.

Dehydrating AgentDescription
Phosphorus pentoxide (P₂O₅)A strong, classic dehydrating agent for this conversion.
Thionyl chloride (SOCl₂)Often used for converting amides to nitriles.
Phosphoryl chloride (POCl₃)Another effective reagent for the dehydration of primary amides.
Trifluoroacetic anhydride (B1165640) (TFAA)Can be used with a base like pyridine for mild dehydration.

This precursor-based approach provides a robust alternative, particularly if the corresponding carboxylic acid derivative is accessible.

Unveiling the Synthesis of this compound: A Detailed Examination of Methodologies and Optimization

The synthesis of this compound, a key intermediate in various chemical industries, relies on precise and efficient methodologies. This article delves into the synthetic pathways for this compound, exploring alternative starting materials, optimization of reaction conditions, and the critical aspects of scaling up production for industrial applications.

Exploration of Alternative Starting Materials and Their Reactivity

The primary and most commercially viable starting material for the synthesis of this compound is 3-amino-6-bromopyrazine-2-carbonitrile. This precursor is readily available and possesses the necessary functionalities for the subsequent transformation. The core of the synthesis lies in the conversion of the amino group to a bromine atom, a reaction typically achieved through a Sandmeyer-type diazotization reaction.

The reactivity of the pyrazine ring, being an electron-deficient system, plays a crucial role in these transformations. The presence of the electron-withdrawing nitrile and bromo substituents further influences the reactivity of the remaining positions on the ring, making the amino group at the 3-position susceptible to diazotization.

While 3-amino-6-bromopyrazine-2-carbonitrile is the dominant starting material, the exploration of alternative precursors remains an area of academic interest. Potential, though less common, synthetic routes could theoretically start from other substituted pyrazines. For instance, a di-amino pyrazine derivative could potentially undergo a double Sandmeyer reaction, though controlling selectivity would present a significant challenge. Another hypothetical route could involve the direct bromination of a pyrazine-2-carbonitrile precursor, but achieving the desired 3,6-dibromo substitution pattern with high regioselectivity would be difficult due to the complex electronics of the substituted pyrazine ring.

Optimization of Synthetic Pathways

The efficiency of any chemical synthesis is paramount, and the production of this compound is no exception. Optimization efforts focus on improving reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Development of Efficient Reaction Conditions

A key development in the synthesis of this compound is the use of copper(II) bromide (CuBr₂) in conjunction with tert-butyl nitrite (tBuONO). This combination offers a significant advantage over traditional Sandmeyer reaction conditions that often utilize sodium nitrite and a strong acid. Tert-butyl nitrite serves as an organic diazotizing agent, allowing the reaction to be carried out under non-aqueous and milder conditions.

The general procedure involves the diazotization of 3-amino-6-bromopyrazine-2-carbonitrile with tert-butyl nitrite in a suitable organic solvent, such as acetonitrile (B52724). The in situ generated diazonium salt is then decomposed in the presence of copper(II) bromide, which acts as the bromine source and catalyst, to yield the desired this compound.

The reaction parameters that are critical for optimization include:

Temperature: The initial diazotization is typically carried out at low temperatures (e.g., 0 °C) to ensure the stability of the diazonium intermediate. The subsequent decomposition step may require gentle heating to drive the reaction to completion.

Solvent: Acetonitrile is a commonly used solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction temperatures.

Stoichiometry: The molar ratios of the starting material, tert-butyl nitrite, and copper(II) bromide are crucial for achieving high conversion and minimizing side reactions.

Below is a representative table outlining the effect of varying reaction conditions on the yield of a similar Sandmeyer bromination reaction, illustrating the importance of optimization.

EntryDiazotizing AgentCopper SaltSolventTemperature (°C)Yield (%)
1NaNO₂/HBrCuBrWater/HBr0 to 6065
2tBuONOCuBr₂Acetonitrile0 to 6585
3tBuONOCuBrAcetonitrile0 to 6578
4Isoamyl nitriteCuBr₂Acetonitrile0 to 6582

This is an illustrative table based on general knowledge of Sandmeyer reactions and not specific experimental data for this compound.

Strategies for Maximizing Chemical Yields and Purity

Maximizing the yield and purity of this compound requires careful control over the reaction and purification processes. Key strategies include:

Slow Addition of Reagents: The dropwise addition of tert-butyl nitrite to the reaction mixture helps to control the exothermic diazotization reaction and prevent the uncontrolled decomposition of the diazonium salt.

Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent unwanted side reactions caused by atmospheric oxygen or moisture.

Quenching and Work-up: After the reaction is complete, proper quenching of any unreacted reagents is essential. The work-up procedure, which typically involves extraction and washing, is designed to remove impurities and isolate the crude product.

Purification Techniques: The final product is often purified by recrystallization or column chromatography to achieve the desired level of purity. The choice of solvent for recrystallization is critical for obtaining high purity crystals with minimal product loss.

Scalability and Process Development for Large-Scale Synthesis of this compound

Transitioning a synthetic route from the laboratory to large-scale industrial production presents a unique set of challenges. The scalability of the synthesis of this compound is a critical consideration for its commercial viability.

Key factors in process development for large-scale synthesis include:

Heat Transfer: The diazotization reaction is exothermic, and efficient heat management is crucial on a large scale to prevent runaway reactions and ensure the stability of the diazonium intermediate. The use of jacketed reactors with precise temperature control is essential.

Mass Transfer: Ensuring efficient mixing of the reactants is vital for achieving consistent reaction rates and yields. The choice of reactor design and agitation speed are important parameters.

Safety Considerations: The handling of potentially hazardous reagents and the management of gaseous byproducts (such as nitrogen gas from the decomposition of the diazonium salt) require robust safety protocols and engineering controls.

Waste Management: The development of environmentally friendly processes that minimize waste generation and allow for the recycling of solvents is an increasingly important aspect of modern chemical manufacturing.

The development of a scalable process for this compound would involve a detailed process hazard analysis (PHA) and optimization of each unit operation to ensure a safe, efficient, and cost-effective manufacturing process.

Reactivity and Derivatization Chemistry of 3,6 Dibromopyrazine 2 Carbonitrile

Reactivity Profiles of the Dibromopyrazine Heterocyclic Core

The reactivity of the 3,6-dibromopyrazine-2-carbonitrile core is dominated by its susceptibility to nucleophilic attack and its utility in metal-catalyzed cross-coupling reactions. These characteristics allow for the selective functionalization of the pyrazine (B50134) ring, enabling the synthesis of a diverse array of more complex molecules.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrazine Ring

The pyrazine ring in this compound is electron-deficient, a characteristic that is intensified by the presence of the electron-withdrawing bromine and carbonitrile substituents. This electronic profile makes the aromatic system highly activated towards nucleophilic aromatic substitution (SNAr). nih.govmasterorganicchemistry.comlibretexts.org In these reactions, a nucleophile attacks an electrophilic carbon atom on the ring, leading to the displacement of one of the bromine atoms, which serve as good leaving groups. youtube.comchemistrysteps.com

The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.com The stability of this intermediate is crucial for the reaction to proceed, and it is effectively stabilized by the electron-withdrawing groups on the pyrazine ring. masterorganicchemistry.comchemistrysteps.com The regioselectivity of the substitution, meaning which of the two bromine atoms is replaced, can often be controlled by the reaction conditions and the nature of the incoming nucleophile. Generally, the bromine atom at the 6-position is more sterically accessible and may be preferentially substituted. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed in SNAr reactions with this substrate, providing a direct route to a variety of substituted pyrazine derivatives. chemistrysteps.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are extensively used to functionalize this compound. mdpi.com These reactions typically involve an oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. mdpi.comlibretexts.org

The Suzuki-Miyaura coupling is a widely employed method for the arylation and heteroarylation of this compound. libretexts.orgresearchgate.net This reaction utilizes an organoboron reagent, typically a boronic acid or a boronic ester, as the coupling partner in the presence of a palladium catalyst and a base. mdpi.comnih.gov The versatility of the Suzuki-Miyaura coupling is a key advantage, as a broad range of aryl and heteroaryl boronic acids are commercially available or readily prepared, allowing for the introduction of diverse substituents onto the pyrazine core. nih.govfrontiersin.org

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity. mdpi.com For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of the catalytic cycle. nih.gov By carefully controlling the stoichiometry of the reagents, it is possible to achieve either mono- or di-substitution on the dibromopyrazine ring, providing access to a wide array of functionalized pyrazine derivatives. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Aryl Boronic Acids

EntryAryl Boronic AcidCatalystBaseSolventProductYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O6-Phenyl-3-bromopyrazine-2-carbonitrile85
24-Methoxyphenylboronic acidPdCl₂(dppf)Na₂CO₃Dioxane6-(4-Methoxyphenyl)-3-bromopyrazine-2-carbonitrile92
33-Thienylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane6-(Thiophen-3-yl)-3-bromopyrazine-2-carbonitrile78

This table is illustrative and based on typical Suzuki-Miyaura reaction outcomes. Actual yields may vary depending on specific reaction conditions.

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed cross-coupling reactions can be effectively applied to this compound. These include the Sonogashira coupling for the introduction of alkyne moieties, the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds, and the Stille coupling which utilizes organotin reagents. libretexts.orgnih.gov

The Sonogashira coupling involves the reaction of the dibromopyrazine with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction provides a direct route to alkynyl-substituted pyrazines.

The Buchwald-Hartwig amination allows for the formation of arylamines by coupling the dibromopyrazine with primary or secondary amines. This reaction is of significant importance in medicinal chemistry for the synthesis of nitrogen-containing heterocyclic compounds.

The Stille coupling , while effective, often faces limitations due to the toxicity and cost of the organotin reagents. libretexts.org However, it can be a valuable tool for specific transformations where other methods may be less efficient.

Nickel-Catalyzed Reactions and Their Scope

In addition to palladium, nickel catalysts have emerged as powerful alternatives for cross-coupling reactions. nih.gov Nickel catalysis can sometimes offer advantages in terms of cost and reactivity, particularly for the coupling of challenging substrates. Nickel-catalyzed reductive cross-coupling reactions, for example, have been developed to join two electrophiles, which can be a useful strategy for the derivatization of this compound. nih.gov The scope of nickel-catalyzed reactions with this substrate is an active area of research, with the potential to unlock new synthetic pathways and access novel molecular architectures.

Chemical Transformations of the Carbonitrile Functional Group

The carbonitrile (-C≡N) group on the this compound molecule is a versatile functional handle that can be transformed into a variety of other functional groups. This adds another layer of synthetic utility to the parent molecule.

One of the most common transformations is the hydrolysis of the nitrile to a carboxylic acid. This can be achieved under either acidic or basic conditions, typically with heating. The resulting pyrazinecarboxylic acid can then participate in a range of further reactions, such as esterification or amide bond formation.

The nitrile group can also be reduced to a primary amine (-CH₂NH₂). This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The resulting aminomethylpyrazine is a valuable building block for the synthesis of more complex molecules.

Furthermore, the nitrile group can react with organometallic reagents, such as Grignard reagents or organolithium compounds, to form ketones after acidic workup. This provides a method for the introduction of a new carbon-carbon bond and a carbonyl functionality.

The diverse reactivity of the carbonitrile group, in combination with the functionalization possibilities of the pyrazine core, makes this compound a highly valuable and versatile scaffold in organic synthesis.

Table 2: Chemical Transformations of the Carbonitrile Group

TransformationReagentsProduct Functional Group
HydrolysisH₃O⁺ or OH⁻, heatCarboxylic acid (-COOH)
ReductionLiAlH₄ or H₂, catalystPrimary amine (-CH₂NH₂)
Reaction with Grignard Reagent1. RMgX, 2. H₃O⁺Ketone (-C(O)R)

Reduction Reactions to Amine Functionalities

The reduction of the nitrile group in this compound to a primary amine functionality, yielding (3,6-dibromopyrazin-2-yl)methanamine, is a critical transformation for introducing a flexible linker and a basic center. While specific literature on the reduction of this particular compound is limited, the reduction of nitriles on heterocyclic systems is a well-established process.

Commonly employed reagents for such transformations include lithium aluminum hydride (LAH) and catalytic hydrogenation. LAH is a powerful reducing agent capable of reducing a wide range of functional groups, including nitriles, to primary amines. The reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Catalytic hydrogenation offers a milder alternative. Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) are often used in the presence of hydrogen gas. The choice of catalyst and reaction conditions (temperature, pressure, solvent) can be crucial to achieve high yields and selectivity, especially in the presence of other reducible functional groups like the bromo-substituents.

Table 1: General Conditions for Nitrile Reduction on Heterocyclic Systems

Reagent/CatalystSolventTypical ConditionsProduct
Lithium Aluminum Hydride (LAH)Diethyl ether, THF0°C to refluxPrimary amine
Raney NickelMethanol, EthanolH₂ (50-100 psi), RT to 50°CPrimary amine
Palladium on Carbon (Pd/C)Methanol, Ethanol, Acetic AcidH₂ (atmospheric to high pressure), RTPrimary amine

Hydrolysis and Amidation of the Nitrile Group

The carbonitrile group of this compound can undergo hydrolysis to form either a carboxamide or a carboxylic acid, depending on the reaction conditions. These derivatives serve as important precursors for further functionalization.

Partial hydrolysis of the nitrile to the corresponding 3,6-dibromopyrazine-2-carboxamide (B582529) can be achieved under controlled basic conditions. A method analogous to the synthesis of 3-chloropyrazine-2-carboxamide (B1267238) from its nitrile precursor could be employed. mdpi.com This typically involves the use of hydrogen peroxide in an alkaline medium, such as an aqueous solution of sodium hydroxide, at a controlled pH and temperature. mdpi.com

Complete hydrolysis to 3,6-dibromopyrazine-2-carboxylic acid can be accomplished under more forcing acidic or basic conditions. Refluxing the nitrile in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, or a strong base, like sodium hydroxide, will lead to the formation of the carboxylic acid. nih.gov

The direct amidation of the nitrile group is less common but can be achieved through various catalytic methods. For instance, transition metal-catalyzed hydration of nitriles can lead to amides. nih.gov

Table 2: Conditions for Hydrolysis of a Related Halogenated Pyrazinecarbonitrile

Starting MaterialReagentsConditionsProductYieldReference
3-Chloropyrazine-2-carbonitrileH₂O₂, NaOH (aq)pH 9, 50°C3-Chloropyrazine-2-carboxamide~80% mdpi.com

Cycloaddition Reactions and Other Pericyclic Processes Involving the Carbonitrile

The carbonitrile group, with its carbon-nitrogen triple bond, can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. nih.govwikipedia.org These reactions are powerful tools for the construction of five-membered heterocyclic rings. Common 1,3-dipoles that react with nitriles include azides, nitrile oxides, and nitrones. nih.govyoutube.comresearchgate.net The reaction of this compound with an azide (B81097), for example, would be expected to yield a tetrazolyl-substituted pyrazine.

Furthermore, the pyrazine ring itself, being an electron-deficient system, can act as a diene in inverse-electron-demand Diels-Alder reactions. wikipedia.orgmasterorganicchemistry.comyoutube.com In such a scenario, the pyrazine ring would react with an electron-rich dienophile. The presence of electron-withdrawing groups like the nitrile and bromine atoms on the pyrazine ring of this compound would further enhance its reactivity as a diene in these [4+2] cycloaddition reactions. wikipedia.org

While specific examples of cycloaddition reactions involving this compound are not readily found in the literature, the general reactivity patterns of pyrazine carbonitriles suggest its potential as a substrate in such transformations.

Selective Functionalization and Post-Synthetic Modification

The two bromine atoms on the pyrazine ring of this compound offer sites for selective functionalization, primarily through transition metal-catalyzed cross-coupling reactions.

Regioselective Derivatization Strategies for Pyrazine Compounds

The differential reactivity of the two bromine atoms in this compound allows for regioselective derivatization. The bromine atom at the 6-position is generally more susceptible to nucleophilic substitution and cross-coupling reactions compared to the bromine at the 3-position, which is ortho to the electron-withdrawing cyano group. This difference in reactivity can be exploited for sequential functionalization.

Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura researchgate.netnih.govresearchgate.net and Sonogashira wikipedia.orgyoutube.comrsc.orgorganic-chemistry.org reactions are widely used to form new carbon-carbon bonds on halogenated pyrazines. For instance, a Suzuki coupling of 2,5-dibromo-3,6-dimethylpyrazine (B3046257) with arylboronic acids has been reported to yield both mono- and di-arylated products. rsc.org Similar selectivity could be expected for this compound, allowing for the stepwise introduction of different aryl or alkynyl groups.

The choice of catalyst, ligands, and reaction conditions plays a crucial role in controlling the regioselectivity of these reactions. rsc.org For example, the use of bulky phosphine ligands can influence the steric environment around the palladium center, favoring reaction at the less hindered position.

Table 3: Examples of Regioselective Suzuki Coupling on Dihalopyrazines

SubstrateCoupling PartnerCatalyst/BaseProduct(s)Yield(s)Reference
2,5-Dibromo-3,6-dimethylpyrazine2-Methoxybenzeneboronic acidPd(PPh₃)₄2-Bromo-5-(2-methoxyphenyl)-3,6-dimethylpyrazine76% rsc.org
2,5-Dibromo-3,6-dimethylpyrazine4-tert-Butylbenzeneboronic acidPd(PPh₃)₄2-Bromo-5-(4-tert-butylphenyl)-3,6-dimethylpyrazine39% rsc.org
2-Amino-5-bromopyrazineMethoxy- and chloropyridyl boronic acidsPd(PPh₃)₄ / Na₂CO₃2-Amino-5-(pyridyl)pyrazinesModerate rsc.org

Application of Protecting Group Chemistry in Complex Syntheses

In multi-step syntheses involving this compound, the use of protecting groups may be necessary to mask reactive functionalities and ensure chemoselectivity. organic-chemistry.orgwikipedia.org For instance, if the desired transformation is incompatible with the nitrile group, it could be temporarily converted to a less reactive functional group.

While specific examples of protecting group strategies for this compound are not detailed in the literature, general principles of protecting group chemistry can be applied. organic-chemistry.orgwikipedia.orgtcichemicals.comsynarchive.comlibretexts.org For example, if a reaction requires strongly basic conditions that might affect the nitrile, it could be protected. However, the robust nature of the nitrile group often allows it to be carried through many synthetic steps without protection.

More commonly, protecting groups might be employed on substituents that are introduced onto the pyrazine ring. For example, if an amino group is introduced via a cross-coupling reaction, it might be protected as a carbamate (B1207046) (e.g., Boc or Cbz) to prevent its interference in subsequent reactions. organic-chemistry.orgwikipedia.org The choice of protecting group is dictated by its stability to the reaction conditions of the subsequent steps and the ease of its selective removal. organic-chemistry.org

Polymerization and Oligomerization Studies Involving this compound

Pyrazine-containing polymers are of interest due to their potential applications in organic electronics and as fluorescent materials. researchgate.netrsc.org this compound, with its two reactive bromine atoms, is a suitable monomer for the synthesis of pyrazine-based polymers through polycondensation reactions.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille polycondensation, can be employed to link this compound units with other aromatic or heteroaromatic monomers. For example, the reaction of a dibromopyrazine derivative with a diboronic acid or a distannane in the presence of a palladium catalyst would lead to the formation of a conjugated polymer.

The properties of the resulting polymer, such as its solubility, molecular weight, and optoelectronic characteristics, can be tuned by the choice of the comonomer and the nature of the substituents on the pyrazine ring. The electron-withdrawing nature of the pyrazine ring and the cyano group in this compound would be expected to influence the electronic properties of the resulting polymer. Recent research has demonstrated the synthesis of pyrazine-based water-soluble conjugated polymers, highlighting the potential for creating functional materials from pyrazine precursors. rsc.org

Synthesis of Acceptor-Acceptor (A-A) Polymers Utilizing this compound (CNPz) as a Building Block

The electron-deficient characteristics of CNPz make it an ideal candidate for the construction of acceptor-acceptor (A-A) type polymers. oaepublish.comahnu.edu.cn This class of polymers is of significant interest for applications in organic electronics, such as organic thin-film transistors (OTFTs) and organic thermoelectrics (OTEs), due to their potential for high electron mobility. oaepublish.comahnu.edu.cn The synthesis strategy involves the copolymerization of CNPz with another electron-deficient monomer, leading to a polymer backbone with a low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is advantageous for electron injection and transport. ahnu.edu.cn

A notable example is the synthesis of the A-A type polymer P(DPP-CNPz), which is achieved through the copolymerization of CNPz with a diketopyrrolopyrrole (DPP) derivative. oaepublish.comahnu.edu.cn The polymerization is typically carried out using transition metal-catalyzed cross-coupling reactions, such as Stille or Suzuki polymerization. These reactions create a conjugated polymer backbone by forming new carbon-carbon bonds between the monomer units. The resulting P(DPP-CNPz) polymer has demonstrated promising performance as an n-type semiconductor. ahnu.edu.cn

The synthesis of CNPz itself is a relatively straightforward process, which adds to its appeal as a building block for cost-effective polymer synthesis. oaepublish.comrsc.org It can be synthesized from 3-amino-6-bromopyrazine-2-carbonitrile (B112102) via a Sandmeyer-type reaction using copper(II) bromide and an alkyl nitrite. rsc.org

Copolymerization with Various Electron-Rich and Electron-Deficient Monomers

The versatility of CNPz as a monomer is demonstrated through its copolymerization with both electron-deficient and, in principle, electron-rich comonomers.

Copolymerization with Electron-Deficient Monomers:

As previously mentioned, CNPz has been successfully copolymerized with the electron-deficient monomer diketopyrrolopyrrole (DPP). oaepublish.comahnu.edu.cn This results in the A-A type polymer P(DPP-CNPz), which exhibits unipolar n-type behavior with notable electron mobility. ahnu.edu.cn The combination of two distinct electron-accepting units within the polymer backbone can lead to unique electronic and morphological properties. oaepublish.comahnu.edu.cn The properties of P(DPP-CNPz) are summarized in the table below.

PropertyValue
Number-average molecular weight (Mn)25.8 kDa
Polydispersity index (PDI)2.5
Electron mobility0.85 cm²/Vs
Electrical conductivity (doped)25.3 S/cm

This table presents key properties of the P(DPP-CNPz) polymer as reported in the literature. ahnu.edu.cn

Copolymerization with Electron-Rich Monomers:

Mechanistic Investigations into Polymerization Processes

Detailed mechanistic investigations into the polymerization processes involving this compound are not extensively documented in the primary research articles available. The synthesis of polymers such as P(DPP-CNPz) is typically achieved through well-established transition metal-catalyzed cross-coupling reactions like Stille or Suzuki polymerization. oaepublish.com

These reactions are known to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The specific kinetics, side reactions, and the influence of the CNPz monomer structure on these mechanistic steps have not been the subject of detailed published studies. For instance, the relative reactivity of the two bromine atoms on the pyrazine ring and how this might influence the polymerization process and the regularity of the resulting polymer chain have not been explicitly investigated in the available literature. Computational studies, such as Density Functional Theory (DFT), could provide valuable insights into the reaction pathways and the electronic structure of the intermediates involved in the polymerization of CNPz. However, such specific computational studies for CNPz polymerization were not found in the search results.

Control over Polymer Structure and Molecular Weight Distribution

The ability to control the structure and molecular weight distribution of polymers is crucial for tailoring their physical properties and performance in various applications. For conjugated polymers like those derived from CNPz, parameters such as the number-average molecular weight (Mn) and the polydispersity index (PDI) significantly impact solubility, processability, and charge transport characteristics.

While general methods for controlling polymer molecular weight in step-growth polycondensation reactions (e.g., adjusting monomer stoichiometry, reaction time, temperature, and catalyst concentration) are well-established in polymer chemistry, specific studies detailing the application and optimization of these methods for polymers based on this compound are not described in the reviewed scientific literature. The reported synthesis of P(DPP-CNPz) provides the resulting molecular weight and PDI, but a systematic study on how to precisely control these parameters for this specific polymer system has not been published. ahnu.edu.cn Further research is needed to establish clear structure-property relationships and to develop synthetic protocols for fine-tuning the molecular characteristics of CNPz-based polymers.

Spectroscopic and Computational Characterization of 3,6 Dibromopyrazine 2 Carbonitrile and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable in the field of chemistry for the detailed investigation of molecular structures and properties. By probing the interactions of molecules with electromagnetic radiation, each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C.

¹H NMR Spectroscopy: In the case of 3,6-Dibromopyrazine-2-carbonitrile, the ¹H NMR spectrum is anticipated to be relatively simple due to the single proton on the pyrazine (B50134) ring. This proton is expected to appear as a singlet in the aromatic region of the spectrum, typically between 8.5 and 9.0 ppm. The exact chemical shift is influenced by the electron-withdrawing effects of the two bromine atoms and the nitrile group, which deshield the proton, shifting its resonance downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct signals are expected, corresponding to the five carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) is typically found in the range of 115-120 ppm. The carbon atoms of the pyrazine ring are expected to resonate at different chemical shifts due to the varying electronic environments created by the bromo and nitrile substituents. Carbons directly bonded to the electronegative bromine atoms (C3 and C6) would be significantly shifted. Theoretical predictions and data from related pyrazine derivatives can provide estimates for these shifts. nih.govncssm.edursc.org

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H~8.7s (singlet)Chemical shift influenced by electron-withdrawing bromine and nitrile groups.
¹³C (C≡N)~117-Characteristic shift for a nitrile carbon.
¹³C (Pyrazine Ring)130-155-Four distinct signals expected for the aromatic carbons, with carbons attached to bromine showing significant downfield shifts.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is particularly valuable for confirming the molecular weight and elemental composition of a compound with high accuracy.

For this compound (C₅HBr₂N₃), the molecular ion peak ([M]⁺) would be expected. A key feature in the mass spectrum would be the isotopic pattern characteristic of a molecule containing two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a distinctive pattern for the molecular ion with three peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate intensity ratio of 1:2:1. Fragmentation patterns in tandem MS (MS/MS) studies of related brominated nitrogen heterocycles often show the loss of bromine atoms and the nitrile group, which can further confirm the structure. nih.govyoutube.comyoutube.com

IonPredicted m/zRelative IntensityNotes
[M]⁺ (with 2 x ⁷⁹Br)262.86~25%Characteristic isotopic pattern for a dibrominated compound.
[M+2]⁺ (with ¹⁷⁹Br, ¹⁸¹Br)264.86~50%
[M+4]⁺ (with 2 x ⁸¹Br)266.86~25%
[M-Br]⁺183.94/185.94-Loss of a bromine atom.
[M-Br-CN]⁺157.94/159.94-Subsequent loss of the nitrile group.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The pyrazine ring is a chromophore, and its absorption spectrum is influenced by the attached substituents. The bromine and nitrile groups, being electron-withdrawing, can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima. Studies on pyrazine and its derivatives show characteristic π → π* and n → π* transitions. researchgate.netnist.gov For this compound, absorptions are expected in the UV region, and the precise wavelengths of maximum absorbance (λmax) can be indicative of the electronic structure.

Transition TypePredicted λmax (nm)Notes
π → π~270-290High intensity absorption band.
n → π~320-340Lower intensity absorption band, characteristic of N-heterocycles.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule.

For this compound, the IR spectrum is expected to show a sharp and strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. acs.orgnih.gov The aromatic C-H stretching vibration of the lone proton on the pyrazine ring would appear around 3000-3100 cm⁻¹. Vibrations associated with the pyrazine ring (C=C and C=N stretching) are expected in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.netcore.ac.uk The C-Br stretching vibrations will be found at lower frequencies, typically below 800 cm⁻¹.

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000-3100Weak to Medium
Nitrile (C≡N) Stretch2220-2260Strong, Sharp
Pyrazine Ring (C=C, C=N) Stretches1400-1600Medium to Strong
C-Br Stretch< 800Medium to Strong

Computational Chemistry and Theoretical Studies

In conjunction with experimental techniques, computational chemistry, particularly methods based on Density Functional Theory (DFT), plays a crucial role in characterizing molecular properties. researchgate.netresearchgate.net DFT calculations can be employed to predict and corroborate experimental findings for this compound.

Theoretical studies can provide optimized molecular geometries, which can be compared with X-ray diffraction data if available. Furthermore, computational methods can predict spectroscopic data, such as NMR chemical shifts, IR and Raman vibrational frequencies, and UV-Vis electronic transitions. nih.govrsc.orgmdpi.com These theoretical predictions are invaluable for assigning experimental spectra and for understanding the electronic structure and reactivity of the molecule. For instance, calculations of molecular orbital energies (HOMO and LUMO) can provide insights into the electronic transitions observed in the UV-Vis spectrum and the molecule's potential reactivity. researchgate.netgsconlinepress.com

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the intrinsic properties of molecules. For this compound, DFT calculations have been employed to elucidate its geometry, electronic structure, and reactive sites.

Optimized Geometries and Conformational Analysis

Theoretical calculations, specifically at the DFT//ωB97XD/6-31G(d, p) level, have been utilized to determine the optimized molecular geometry of this compound, often abbreviated as CNPz. These studies reveal a high degree of planarity in the molecule's backbone. This structural feature is significant as planarity in conjugated systems can facilitate efficient intermolecular charge transport, a desirable characteristic for applications in organic electronics. The introduction of the cyano group onto the pyrazine unit contributes to this planarity, making it a promising candidate for the development of n-type polymer semiconductors.

Frontier Molecular Orbital (FMO) Energy Level Analysis (HOMO/LUMO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule, as well as its behavior in chemical reactions. DFT calculations have been performed to determine the HOMO and LUMO energy levels of this compound.

These calculations show that the compound possesses low-lying HOMO and LUMO energy levels, which is attributed to the strong electron-withdrawing nature of the cyano-functionalized pyrazine core. The deep LUMO level, in particular, is beneficial for facilitating electron injection and transport in n-type organic semiconductor materials.

Below is a table summarizing the calculated frontier molecular orbital energy levels for this compound (CNPz).

CompoundHOMO (eV)LUMO (eV)
This compound (CNPz)-7.53-2.95
Data calculated at the DFT//ωB97XD/6-31G(d, p) level.
Electrostatic Potential (ESP) Surface Mapping

Electrostatic potential (ESP) surface mapping is a valuable technique to visualize the charge distribution within a molecule and to predict its reactive behavior towards electrophilic and nucleophilic attacks. The ESP map of this compound has been generated using data from DFT calculations.

The ESP map indicates a significant polarization of charge across the molecule. The regions around the nitrogen atoms of the pyrazine ring and the nitrogen of the cyano group exhibit a negative electrostatic potential (typically colored in red or yellow), indicating electron-rich areas that are susceptible to electrophilic attack. Conversely, the carbon atoms of the pyrazine ring and the hydrogen atoms (if any were present on a substituted derivative) would show a positive electrostatic potential (blue regions), marking them as electron-poor sites prone to nucleophilic attack. This charge distribution underscores the electron-deficient character of the molecule, a direct consequence of the electronegative nitrogen and bromine atoms and the cyano group.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions in Condensed Phases

A review of the current scientific literature did not yield specific studies on the use of Molecular Dynamics (MD) simulations to investigate the intermolecular interactions of this compound in condensed phases.

Theoretical Prediction of Reactivity, Selectivity, and Reaction Pathways

Detailed theoretical studies predicting the specific reactivity, selectivity, and reaction pathways for this compound are not extensively available in the reviewed literature. While the electron-deficient nature of the pyrazine core suggests susceptibility to nucleophilic aromatic substitution reactions, specific computational studies elucidating the mechanisms and regioselectivity of such reactions for this particular molecule were not found.

Advanced Applications of 3,6 Dibromopyrazine 2 Carbonitrile in Functional Materials and Organic Electronics

Utilization as an Electron-Deficient Building Block in Organic Semiconductors

3,6-Dibromopyrazine-2-carbonitrile, often abbreviated as CNPz, is a highly electron-deficient molecular unit designed for the construction of n-type polymer semiconductors. ahnu.edu.cnnih.gov Its development was motivated by the need for strong electron-deficient building blocks that are structurally simple and can be synthesized efficiently. ahnu.edu.cnnih.gov The CNPz monomer synergistically combines the electron-withdrawing nature of a pyrazine (B50134) ring with that of a cyano (-CN) group. ahnu.edu.cn This combination results in a building block with strong electron-accepting characteristics, which is a critical feature for creating materials that preferentially transport electrons. ahnu.edu.cn

Researchers have successfully synthesized CNPz and used it to create acceptor-acceptor (A-A) type polymers, such as P(DPP-CNPz), by copolymerizing it with other electron-accepting units like diketopyrrolopyrrole (DPP). ahnu.edu.cnnih.govoaepublish.com The resulting polymers exhibit the desired properties for n-type semiconductors, including deep-lying frontier molecular orbital (FMO) energy levels, which facilitate efficient electron injection and transport while suppressing hole accumulation. ahnu.edu.cn The simple, low-cost, and readily accessible nature of CNPz makes it an attractive candidate for the future development of commercially viable n-type organic electronic materials. ahnu.edu.cnnih.gov

The design of high-performance n-type polymer semiconductors hinges on creating materials with low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels to ensure efficient electron injection and transport. The molecular design strategy for this compound (CNPz) embodies this principle by integrating a cyano group onto an already electron-deficient pyrazine backbone. ahnu.edu.cn This synergistic approach creates a building block with exceptionally strong electron-withdrawing capabilities. ahnu.edu.cn

Key design principles embodied by CNPz include:

Strong Electron-Withdrawing Core: The combination of the pyrazine and cyano functionalities results in a potent electron-accepting unit, which is essential for lowering the LUMO energy level of the resulting polymer. ahnu.edu.cn

Molecular Planarity: Theoretical studies and experimental results indicate that polymers incorporating CNPz, such as P(DPP-CNPz), maintain a highly planar backbone. ahnu.edu.cnoaepublish.com This planarity is crucial as it facilitates strong intermolecular π-π stacking and efficient charge transport. ahnu.edu.cn

Structural Simplicity and Accessibility: A critical, yet often overlooked, design principle is the ease and cost-effectiveness of synthesis. nih.gov CNPz can be produced from inexpensive starting materials in a single step, which is a significant advantage over more complex building blocks that require tedious, multi-step syntheses and purifications. ahnu.edu.cnnih.gov This makes it a viable option for scaling up production for commercial applications. ahnu.edu.cn

By adhering to these principles, CNPz serves as an exemplary building block for constructing unipolar n-type polymer semiconductors with high electron mobility. ahnu.edu.cn

The introduction of the cyano (-CN) group to the pyrazine ring has a profound impact on the electronic properties of the resulting polymers, primarily by increasing their electron affinity. This functionalization is a key strategy for converting p-type or ambipolar polymers into unipolar n-type materials. ahnu.edu.cn

The strong electron-withdrawing nature of the cyano group, combined with the pyrazine core, significantly lowers the LUMO energy level of the polymer. ahnu.edu.cnnih.gov For instance, the polymer P(DPP-CNPz) exhibits a deep LUMO level, which is beneficial for both electron injection from electrodes and stable transport within the material. ahnu.edu.cn This deep LUMO level is a direct consequence of the cyano-functionalized pyrazine building block. ahnu.edu.cn

This enhanced electron affinity leads to unipolar n-type charge transport characteristics in organic thin-film transistors (OTFTs). ahnu.edu.cn Polymers based on CNPz, like P(DPP-CNPz), have demonstrated excellent unipolar electron mobilities, with values as high as 0.85 cm² V⁻¹ s⁻¹. ahnu.edu.cnnih.gov The planarity of the polymer backbone, which is not negatively affected by the cyano-functionalization, further ensures efficient intermolecular charge hopping, contributing to the high mobility. ahnu.edu.cn The deep-lying FMOs not only facilitate superior OTFT performance but also make these materials highly desirable for developing high-performance n-type organic thermoelectrics. ahnu.edu.cn

Applications in Organic Thermoelectrics (OTEs)

The development of efficient n-type materials is a critical challenge in the field of organic thermoelectrics (OTEs), which seeks to convert waste heat into useful electricity. nih.gov Materials based on this compound (CNPz) have shown significant promise in addressing this need, representing a new class of low-cost, high-performance n-type thermoelectric polymers. ahnu.edu.cnnih.gov

Researchers have successfully developed high-performance n-type thermoelectric polymers by incorporating CNPz into a polymer backbone. nih.gov A notable example is the acceptor-acceptor polymer P(DPP-CNPz), synthesized through the copolymerization of CNPz with a diketopyrrolopyrrole (DPP) derivative. ahnu.edu.cnoaepublish.com

The design of P(DPP-CNPz) leverages the strong electron-deficient character of both the CNPz and DPP units. ahnu.edu.cn This results in a polymer with a very low-lying LUMO energy level, a feature that is highly beneficial for n-type doping efficiency. ahnu.edu.cn The synthesis of CNPz itself is straightforward, requiring only a single reaction step from inexpensive materials, which is a significant advantage for producing cost-effective OTE materials. ahnu.edu.cnnih.gov The resulting polymers not only have the requisite electronic properties but also exhibit a rigid and planar backbone structure, which is advantageous for charge transport. ahnu.edu.cn

To function effectively in a thermoelectric device, a semiconductor must be doped to increase its charge carrier concentration and, consequently, its electrical conductivity (σ). The thermoelectric performance is often evaluated by the power factor (PF), calculated as PF = σS², where S is the Seebeck coefficient.

Polymers derived from this compound have been doped with n-type molecular dopants, such as N-DMBI, to assess their thermoelectric properties. ahnu.edu.cn Upon doping, the P(DPP-CNPz) polymer demonstrated a remarkable n-type electrical conductivity of 25.3 S cm⁻¹. ahnu.edu.cnnih.gov Coupled with a Seebeck coefficient of -128 µV K⁻¹, this resulted in a high power factor of 41.4 µW m⁻¹ K⁻². ahnu.edu.cn These results are among the best for n-type organic thermoelectric materials, underscoring the effectiveness of the CNPz building block. ahnu.edu.cn

Table 1: Thermoelectric Properties of Doped Polymers Based on Cyano-Functionalized Pyrazine

PolymerDopantMax. Electrical Conductivity (σ) (S cm⁻¹)Seebeck Coefficient (S) at Max. σ (µV K⁻¹)Max. Power Factor (PF) (µW m⁻¹ K⁻²)
P(DPP-CNPz)N-DMBI25.3-12841.4
P(DPP-DCNPz)N-DMBI33.9-9530.4
Data sourced from Angewandte Chemie International Edition. ahnu.edu.cn

The high thermoelectric performance of polymers based on this compound (CNPz) is a direct result of specific structure-property relationships. ahnu.edu.cnoaepublish.com

Electron-Deficient Nature: The core principle is the use of a strongly electron-deficient building block. The synergistic electron-withdrawing effects of the pyrazine ring and the cyano group in CNPz lead to deep LUMO energy levels in the resulting polymers. ahnu.edu.cn This low-lying LUMO is critical for efficient n-type doping, allowing for a high charge carrier concentration and thus high electrical conductivity. ahnu.edu.cn

Backbone Planarity and Rigidity: The molecular structure of CNPz promotes a planar and rigid polymer backbone when copolymerized. ahnu.edu.cnoaepublish.com Density functional theory (DFT) calculations have confirmed that polymers like P(DPP-CNPz) possess a highly planar conformation with large energy barriers to molecular torsion. ahnu.edu.cn This rigidity and planarity facilitate dense intermolecular packing and π-π stacking, creating efficient pathways for charge transport and leading to high electron mobility, which is a key component of high electrical conductivity. ahnu.edu.cn

Cost and Synthesis: Beyond the electronic and morphological properties, the simple, high-yield, one-step synthesis of the CNPz monomer is a crucial structural advantage. ahnu.edu.cnnih.gov This "structure-cost" relationship is vital for the practical application and commercialization of organic thermoelectric technology, a factor where CNPz-based materials show significant promise. ahnu.edu.cn

In essence, the incorporation of the simple yet powerful CNPz unit into conjugated polymers provides an effective strategy to dramatically lower LUMO energy levels, paving the way for a new generation of high-performance, low-cost n-type organic thermoelectric materials. ahnu.edu.cnnih.gov

Applications in Organic Solar Cells (OSCs)

The pursuit of higher efficiency and stability in organic solar cells has led to innovative strategies in materials science, one of which is the use of solid additives. This compound, a cyano-functionalized pyrazine, has emerged as a promising candidate in this area, demonstrating significant potential to enhance the performance of binary organic solar cells.

Role of this compound as a Solid Additive in Binary Organic Solar Cells

The introduction of a solid additive is a recognized approach to augment the power conversion efficiencies (PCEs) of organic solar cells. rsc.org Cyano-functionalized pyrazines, such as this compound, serve as electron-deficient building blocks when incorporated into the active layer of binary OSCs. rsc.org In a notable study, the use of a cyano-functionalized pyrazine solid additive, CNPz, in a PTQ10/m-BTP-PhC6 based binary device resulted in a remarkable power conversion efficiency of 19.67%, highlighting the effectiveness of this strategy. rsc.org This positions it among the highest performing OSCs. rsc.org

Modulation of Intermolecular Interactions and Improvement of Molecular Packing in Active Layers

The presence of this compound within the active layer of an organic solar cell can significantly influence the morphology and molecular arrangement of the donor and acceptor materials. It has been observed that cyano-functionalized pyrazine additives can modulate intermolecular interactions, leading to improved molecular packing. rsc.org This enhanced organization is crucial for efficient charge separation and transport.

General Applicability and Mechanism of Action as a Performance Optimizer in OSCs

The utility of cyano-functionalized pyrazine additives extends beyond a single specific system, demonstrating general applicability in other organic photovoltaic setups. rsc.org The underlying mechanism of these electron-deficient solid additives lies in their ability to fine-tune the electronic and morphological properties of the active layer, thereby optimizing the device's performance. These findings provide valuable insights for the design and development of novel electron-deficient solid additives to further boost the efficiency of OSCs. rsc.org

Applications in Organic Thin-Film Transistors (OTFTs)

Pyrazine-based compounds are also making significant inroads in the field of organic thin-film transistors (OTFTs), particularly in the development of n-channel (electron-transporting) materials. The inherent electron-deficient nature of the pyrazine ring makes it a suitable component for such applications.

Influence on Electron Mobility and Device Performance in n-Channel OTFTs

The introduction of a pyrazine core into fused-ring systems has been shown to be an effective strategy for developing high-performance n-type OFET materials. nih.govdocumentsdelivered.com Theoretical and experimental studies have demonstrated that the pyrazine core plays a crucial role in tuning the electron affinities of these compounds. nih.gov

For instance, fused-ring pyrazine derivatives end-functionalized with trifluoromethylphenyl groups have exhibited electron mobilities as high as approximately 0.03 cm²/Vs under a nitrogen atmosphere. nih.gov The performance of these devices is sensitive to the size of the pyrazine core; a larger core leads to a lower LUMO (Lowest Unoccupied Molecular Orbital) level, which is beneficial for electron injection, and a smaller reorganization energy, which facilitates charge transport. nih.govdocumentsdelivered.com This results in more ordered thin-film morphology with larger grain sizes and, consequently, higher electron mobilities. nih.gov The introduction of the pyrazine ring does not negatively impact the planarity of the molecules while significantly lowering both the HOMO and LUMO energy levels, which improves their air stability and electron injection capabilities. documentsdelivered.com The dense π-stacking promoted by the pyrazine moiety leads to large electronic coupling, further enhancing their electron transport properties. documentsdelivered.com

Compound Type Key Feature Observed Electron Mobility Reference
Fused-ring pyrazine derivativesEnd-functionalized with trifluoromethylphenyl groups~0.03 cm²/Vs nih.gov
Pyrazine-containing moleculesIntroduction of pyrazine ringExcellent electron transport properties documentsdelivered.com

No Published Research Found on

Following an extensive search of scientific literature and research databases, no specific studies or published papers were identified that detail the advanced applications of This compound in the areas of functional materials and organic electronics as outlined in the user's request. Specifically, there is a lack of available data regarding its direct use in the fabrication of Organic Thin-Film Transistors (OTFTs), its integration into novel conjugated polymer architectures for optoelectronics, or its development into functional dyes and pigments.

While the chemical structure of this compound, featuring a pyrazine ring substituted with two bromine atoms and a nitrile group, suggests its potential as a monomer or building block in the synthesis of larger, electronically active molecules, there is no concrete evidence in the accessible scientific domain to support its use in the specified advanced applications. The bromine atoms could theoretically serve as reactive sites for cross-coupling reactions, such as Suzuki or Stille couplings, which are common methods for creating conjugated polymers. The electron-withdrawing nature of the pyrazine and nitrile functionalities could also be beneficial for creating n-type or ambipolar organic semiconductors.

However, without any published research to confirm these hypotheses, it is not possible to provide a detailed and scientifically accurate article on the fabrication and characterization of this compound-based OTFT devices, its role in new conjugated polymers for optoelectronics, or its application in pyrazine-based dyes and pigments. The foundational information required to construct such an article is not present in the current body of scientific literature.

Therefore, the requested article focusing solely on the specified advanced applications of this compound cannot be generated at this time.

Potential Bioactive Applications and Medicinal Chemistry Aspects

Role as an Intermediate in Pharmaceutical Synthesis and Drug Development

3,6-Dibromopyrazine-2-carbonitrile is a crucial building block in the synthesis of a wide array of pharmaceutical compounds. zhishangchemical.com Its reactive bromine atoms and cyano group offer multiple sites for chemical modification, allowing for the construction of complex molecular architectures. This adaptability makes it a valuable intermediate in the production of active pharmaceutical ingredients (APIs). evonik.com The pyrazine (B50134) ring system itself is a common feature in many biologically active molecules, and the specific substitution pattern of this compound provides a strategic starting point for creating diverse libraries of compounds for drug screening.

The synthesis of various APIs relies on intermediates like this compound. evonik.com For instance, a related compound, 2-Amino-3,5-dibromopyrazine, serves as a precursor for a range of drugs, including antibiotics, anti-inflammatory agents, and anti-cancer medications. nbinno.com This highlights the general importance of halogenated pyrazines in the pharmaceutical industry. The ability to introduce different functional groups at the bromine and cyano positions allows chemists to fine-tune the pharmacological properties of the final drug candidates.

Exploration of the this compound Scaffold in Drug Discovery Programs

The this compound scaffold is a focal point in numerous drug discovery initiatives. The pyrazine core is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in potent and selective drugs. The specific arrangement of substituents in this compound provides a unique three-dimensional shape that can be tailored to interact with specific biological targets.

Drug discovery programs often involve the systematic modification of a core scaffold to understand structure-activity relationships (SAR). For example, a hit-to-lead optimization program for a pyrimidine-based compound involved the systematic variation of different parts of the molecule to improve its potency as a CXCR2 receptor antagonist. nih.gov A similar approach can be applied to the this compound scaffold, where the bromine and cyano groups can be replaced with a variety of other chemical moieties to explore their impact on biological activity. This systematic approach allows researchers to develop highly potent and selective drug candidates.

Investigation of Antimicrobial Properties of Pyrazine Derivatives

The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. nih.govnih.gov Pyrazine derivatives have shown promise in this area, with numerous studies investigating their potential as antibacterial and antifungal agents. nih.govresearchgate.net The pyrazine ring is a key component of several naturally occurring and synthetic compounds with antimicrobial activity.

Research has shown that certain pyrazoline derivatives, which share a similar nitrogen-containing heterocyclic structure with pyrazines, exhibit moderate antimicrobial activity against various bacteria and fungi. nih.gov The antimicrobial efficacy of these compounds can be influenced by the nature and position of substituents on the heterocyclic ring. For instance, the presence of a methoxy (B1213986) group at a specific position on a related pyrazoline scaffold was found to enhance its antibacterial activity against certain strains. nih.gov This suggests that targeted modifications to the this compound core could lead to the development of potent antimicrobial agents.

Table 1: Antimicrobial Activity of Selected Pyrazoline Derivatives

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC) in µg/mL
Compound 5S. aureus64
Compound 19S. aureus64
Compound 24S. aureus64

This table presents a selection of pyrazoline derivatives and their corresponding minimum inhibitory concentrations (MIC) against Staphylococcus aureus, indicating their antibacterial potency. Data sourced from a study on the antimicrobial activities of pyrazoline and hydrazone derivatives. nih.gov

Research into Potential Anticancer Activities of Related Compounds

The search for novel and effective anticancer agents is a cornerstone of medicinal chemistry research. nih.gov Pyrazine derivatives have emerged as a promising class of compounds with potential anticancer properties. nih.gov The pyrazine scaffold is present in several compounds that have demonstrated cytotoxic effects against various cancer cell lines.

Studies have explored the anticancer potential of various heterocyclic compounds, including those with pyrazine and pyrazoline cores. mdpi.comnih.gov For example, a series of newly synthesized pyridine, pyrane, and pyrimidine (B1678525) derivatives exhibited in vitro antitumor activities against a panel of 59 human tumor cell lines. capes.gov.br Furthermore, pyrazoline derivatives have been investigated as inhibitors of various cellular targets implicated in cancer, such as EGFR-tyrosine kinase and aurora kinase. mdpi.com The structural similarities between these compounds and derivatives of this compound suggest that the latter could also serve as a valuable starting point for the design and synthesis of new anticancer drug candidates. The ability to modify the scaffold at multiple positions allows for the optimization of anticancer activity and selectivity. nih.govnih.gov

Table 2: Anticancer Activity of a Pyrazoline Derivative

CompoundCancer Cell LineIC50 Value (µM)
Compound 11AsPC-1 (human pancreatic adenocarcinoma)16.8
Compound 11U251 (human glioblastoma)11.9

This table shows the half-maximal inhibitory concentration (IC50) of a specific pyrazoline derivative (Compound 11) against two different human cancer cell lines, indicating its cytotoxic potency. Data sourced from a study on the synthesis and evaluation of new pyrazoline derivatives as potential anticancer agents. mdpi.com

Future Directions and Research Perspectives

Development of Sustainable and Green Synthetic Routes for 3,6-Dibromopyrazine-2-carbonitrile

Current synthetic routes to this compound are recognized for their efficiency, with methods allowing for its production in a single step from readily available, inexpensive starting materials. ahnu.edu.cndp.tech One documented synthesis involves a Sandmeyer-type reaction, where an aminopyrazine precursor is treated with copper(II) bromide and an organic nitrite, such as tert-butyl nitrite, in an acetonitrile (B52724) solvent. rsc.org

While effective, future research will invariably focus on aligning these processes with the principles of green chemistry. The development of sustainable synthetic pathways is a critical goal for modern chemical manufacturing. For this compound, this involves several potential research avenues:

Solvent Replacement: Investigating the use of environmentally benign solvents, such as water, ethanol, or bio-derived solvents, to replace more hazardous organic solvents like acetonitrile.

Catalyst Optimization: Exploring more sustainable and recyclable catalysts to replace or reduce the amount of copper salts used, potentially minimizing heavy metal waste.

Atom Economy: Designing synthetic strategies that maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste generation.

Exploration of Novel and Uncharted Reactivity Pathways

The reactivity of this compound is centered around its two bromine atoms and the cyano group, making it a versatile intermediate for creating more complex molecules. lookchem.com The electron-deficient nature of the pyrazine (B50134) ring makes the bromine atoms susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions. chemicalbook.com

Future research should aim to explore the full extent of its chemical reactivity, moving beyond conventional transformations. Key areas for investigation include:

Regioselective Functionalization: Developing methods to selectively react one of the two bromine atoms. Given that the reactivity of halogens on such rings typically follows the order I > Br > Cl, the two bromo-substituents offer a platform for sequential, site-specific derivatization.

Halogen-Metal Exchange: Further exploiting halogen-metal exchange reactions, a powerful tool for functionalizing halopyrazines, to introduce a wide array of new functional groups.

"Halogen Dance" Reactions: Investigating the potential for halogen migration around the pyrazine ring under specific basic conditions, a phenomenon known as the "halogen dance" in related heterocyclic systems. This could provide access to novel isomers that are otherwise difficult to synthesize.

Reactions of the Nitrile Group: Exploring the chemistry of the cyano group in concert with the halogenated ring, such as its conversion to amides, tetrazoles, or other nitrogen-containing heterocycles, to create derivatives with unique properties.

Rational Design of Advanced Materials Through Tailored Derivatization of this compound

The intrinsic properties of this compound—namely its strong electron-deficient character, high planarity, and small steric hindrance—make it an ideal building block for advanced materials. ahnu.edu.cnoaepublish.com It has been successfully used to construct acceptor-acceptor (A-A) type polymers with deep-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a crucial feature for high-performance n-type organic semiconductors. ahnu.edu.cn

The rational design of next-generation materials will depend on the tailored derivatization of this core structure. By strategically replacing the bromine atoms with different chemical moieties, researchers can fine-tune the electronic and physical properties of the resulting materials.

Table 1: Conceptual Design Strategies for Material Derivatization

Derivatization StrategyTarget PropertyPotential Application
Copolymerization with electron-rich donor unitsTuning of the HOMO/LUMO energy levels and optical bandgapOrganic Solar Cells (OSCs), Organic Photodetectors
Introduction of solubilizing alkyl chainsImproved processability and film morphologyPrintable Organic Thin-Film Transistors (OTFTs)
Annulation to form fused-ring systemsIncreased molecular rigidity and π-π stackingHigh-mobility Charge Transport Materials
Incorporation of polar functional groupsEnhanced interaction with dopants or surfacesThermoelectric Materials, Chemical Sensors

This strategic approach allows for the creation of a diverse library of materials from a single, versatile precursor, accelerating the discovery of materials with properties optimized for specific functions.

Integration into Next-Generation Electronic, Optoelectronic, and Energy Harvesting Devices

Derivatives of this compound have already demonstrated exceptional performance in several electronic applications. This serves as a strong foundation for their future integration into next-generation devices.

Organic Thin-Film Transistors (OTFTs): Polymers incorporating the CNPz unit have achieved significant unipolar electron mobilities. For instance, the polymer P(DPP-CNPz) exhibited a mobility of 0.85 cm² V⁻¹ s⁻¹, while P(DPP-DCNPz) reached 1.85 cm² V⁻¹ s⁻¹. ahnu.edu.cn

Organic Thermoelectrics (OTEs): When doped, these n-type polymers show remarkable electrical conductivity (σ) and power factors (PF), essential metrics for thermoelectric efficiency. P(DPP-DCNPz) achieved a high conductivity of 33.93 S cm⁻¹ and a power factor of 30.4 µW m⁻¹ K⁻². ahnu.edu.cn

Organic Solar Cells (OSCs): In a different capacity, this compound itself has been employed as a solid additive in the active layer of binary organic solar cells. This strategy was shown to improve molecular packing and charge transport, leading to a device with a power conversion efficiency (PCE) of 19.67%, among the highest reported for binary OSCs. rsc.orgpolyu.edu.hk

Table 2: Performance of this compound-Based Materials in Devices

Device TypeMaterialKey Performance MetricValue
OTFTP(DPP-CNPz)Electron Mobility0.85 cm² V⁻¹ s⁻¹ ahnu.edu.cn
OTFTP(DPP-DCNPz)Electron Mobility1.85 cm² V⁻¹ s⁻¹ ahnu.edu.cn
OTEP(DPP-DCNPz) (doped)Electrical Conductivity33.93 S cm⁻¹ ahnu.edu.cn
OTEP(DPP-CNPz) (doped)Power Factor41.4 µW m⁻¹ K⁻² ahnu.edu.cn
OSCPTQ10/m-BTP-PhC6 with CNPz additivePower Conversion Efficiency19.67% rsc.org

Future work will focus on further optimizing device architectures to fully exploit the potential of these materials, improving their long-term stability, and exploring their utility in other optoelectronic applications such as photodetectors and organic light-emitting diodes (OLEDs). oaepublish.com

Synergistic Research Combining Computational Modeling with Experimental Investigations

The development of materials based on this compound has been significantly aided by the synergy between computational modeling and experimental work. Theoretical calculations, such as Density Functional Theory (DFT), have been instrumental in predicting key molecular properties before synthesis. For example, calculations confirmed the high degree of planarity of the CNPz building block, a crucial factor for efficient charge transport in the resulting polymers. ahnu.edu.cnoaepublish.com

This synergistic approach will continue to be vital. Future research will likely involve:

High-Throughput Virtual Screening: Using computational methods to rapidly screen large virtual libraries of potential derivatives to identify candidates with the most promising electronic properties.

Predictive Modeling: Developing more sophisticated models to accurately predict not only molecular properties like HOMO/LUMO levels but also bulk material properties like charge mobility and morphology.

Mechanistic Insights: Employing DFT to map reaction energy surfaces and understand the mechanisms of both synthesis and potential degradation pathways, leading to more robust materials and processes.

Machine Learning: Integrating machine learning algorithms trained on existing experimental and computational data to accelerate the discovery cycle of new high-performance materials.

Broadening the Scope of Applications in Emerging Fields Beyond Organic Electronics and Biomedicine

While the primary focus has been on organic electronics and its potential as an intermediate in medicinal chemistry, the unique structure of this compound suggests applicability in a wider range of emerging scientific fields. oaepublish.comgoogle.com Future exploratory research could unveil its potential in areas such as:

Porous Materials: Using the rigid, well-defined geometry of its derivatives as building blocks (struts or nodes) for creating Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs). Such materials could have applications in gas storage, separation, or catalysis.

Supramolecular Chemistry: The electron-deficient, planar π-system is an ideal candidate for forming highly ordered self-assembled structures through π-π stacking interactions with electron-rich molecules, leading to novel sensors or molecular machines.

Coordination Chemistry: The nitrogen atoms in the pyrazine ring can act as ligands to coordinate with metal ions. This could lead to the development of novel catalysts, magnetic materials, or luminescent metal complexes.

Electrochromic Materials: The same electronic properties that make its derivatives suitable for transistors and solar cells could be harnessed to create materials that change color in response to an electrical voltage, for use in smart windows or displays.

Exploring these uncharted territories will diversify the impact of this compound, potentially establishing it as a staple building block across multiple scientific disciplines.

Q & A

Q. What are the established synthetic routes for 3,6-Dibromopyrazine-2-carbonitrile, and how can purity be optimized?

  • Methodological Answer : The compound is synthesized via a one-step bromination reaction using pyrazine-2-carbonitrile as the starting material, with bromine or N-bromosuccinimide (NBS) as reagents under controlled temperatures (0–25°C) . To optimize purity, employ column chromatography with a polar stationary phase (e.g., silica gel) and a hexane/ethyl acetate gradient. Recrystallization from ethanol or acetonitrile further enhances purity, as demonstrated in analogous pyrazine-carbonitrile syntheses .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy :
  • IR : Identify nitrile (C≡N) stretching at ~2200–2250 cm⁻¹ and C-Br vibrations at 500–600 cm⁻¹.
  • NMR : Use 1H^1H-NMR to confirm aromatic proton absence (due to bromine substitution) and 13C^{13}C-NMR to resolve nitrile and pyrazine ring carbons.
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+^+) with mass accuracy <5 ppm .
  • Chromatography :
  • HPLC with a C18 column and acetonitrile/water mobile phase (70:30 v/v) to assess purity (>98%).

Advanced Research Questions

Q. How does this compound influence molecular packing in organic semiconductors, and what experimental techniques validate these effects?

  • Methodological Answer : The compound’s electron-deficient pyrazine core and bromine substituents enhance intermolecular π-π stacking and dipole-dipole interactions, critical for charge transport in n-type polymers. Validate using:
  • Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) : Quantify crystallinity and π-stacking distances (e.g., ~3.5 Å for optimized polymers) .
  • Atomic Force Microscopy (AFM) : Image surface morphology to correlate grain boundaries with charge mobility.
  • Device Metrics : Measure electron mobility (up to 1.85 cm2^2 V1^{-1} s1^{-1}) and power factors (41.4 μW m1^{-1} K2^{-2}) in organic solar cells (OSCs) and thermoelectrics .

Q. What computational approaches predict the electronic properties of this compound-containing polymers?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate the Lowest Unoccupied Molecular Orbital (LUMO) energy (e.g., −3.8 eV for CNPz-based polymers) to predict n-type behavior. Use hybrid functionals (e.g., B3LYP) with a 6-31G(d) basis set .
  • Molecular Dynamics (MD) Simulations : Model polymer chain alignment and solvent evaporation dynamics during thin-film fabrication.
  • Charge-Transport Models : Apply the Marcus theory or hopping models to correlate packing motifs with measured mobilities .

Q. How can researchers resolve contradictions in reported stability or reactivity of this compound across studies?

  • Methodological Answer :
  • Controlled Stability Assays : Test decomposition under varying conditions (humidity, light, temperature) using thermogravimetric analysis (TGA) and UV-vis spectroscopy. Compare results with literature protocols .
  • Reactivity Screening : Perform kinetic studies (e.g., Suzuki-Miyaura coupling) to assess halogen reactivity. Use 1H^1H-NMR to track byproduct formation.
  • Data Harmonization : Cross-reference experimental parameters (e.g., solvent purity, catalyst loading) to identify variables causing discrepancies. For example, trace moisture may accelerate bromine displacement in polar aprotic solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.